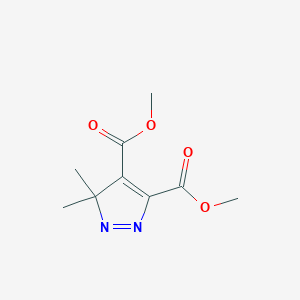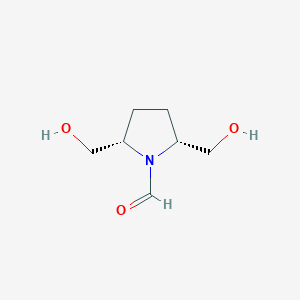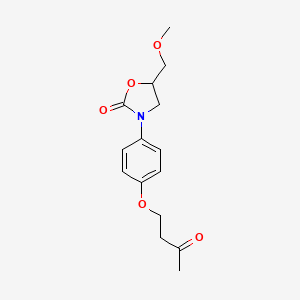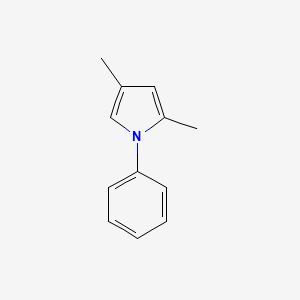
2,4-Dimethyl-1-phenylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-phenylpyrrole is an organic compound with the molecular formula C12H13N. It belongs to the pyrrole family, which is a class of heterocyclic aromatic organic compounds. Pyrroles are known for their significant roles in various biological and chemical processes. The presence of methyl groups at the 2 and 4 positions, along with a phenyl group at the 1 position, gives this compound unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dimethyl-1-phenylpyrrole involves the Paal-Knorr synthesis. This method typically uses 2,5-dimethoxytetrahydrofuran and aniline as starting materials. The reaction is catalyzed by iron (III) chloride in water, resulting in the formation of the desired pyrrole derivative under mild conditions .
Another approach involves the condensation of acetophenone oxime with acetylene in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO) at elevated temperatures. This method provides a high yield of 2-phenylpyrrole, which can be further methylated to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The Paal-Knorr synthesis is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1-phenylpyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of conductive polymers and materials with unique electrical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1-phenylpyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyrrole: Lacks the methyl groups at the 2 and 4 positions, resulting in different chemical reactivity and properties.
2,5-Dimethyl-1-phenylpyrrole: Similar structure but with methyl groups at the 2 and 5 positions, leading to variations in steric and electronic effects.
Uniqueness
2,4-Dimethyl-1-phenylpyrrole is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interactions with other molecules. This unique structure makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
50691-37-7 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2,4-dimethyl-1-phenylpyrrole |
InChI |
InChI=1S/C12H13N/c1-10-8-11(2)13(9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clave InChI |
JRQPYISLQCPHBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


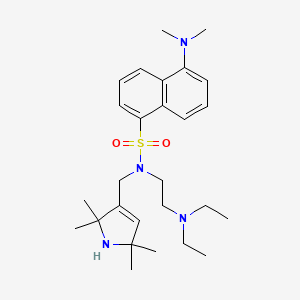
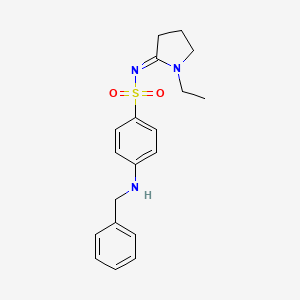

![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
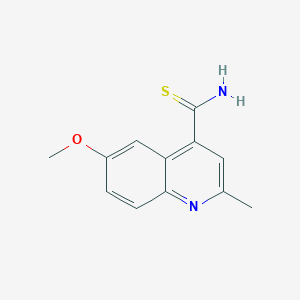
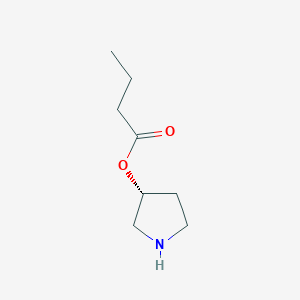
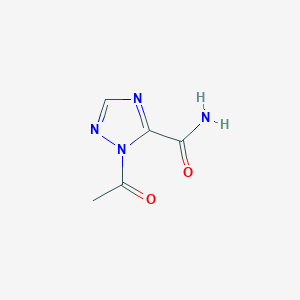
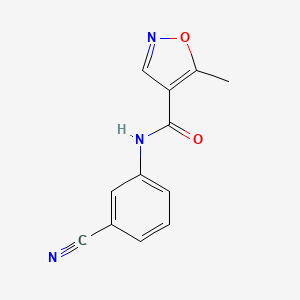
![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)
